molecular formula C17H15Cl2NO2 B258484 N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine

N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine

Cat. No. B258484
M. Wt: 336.2 g/mol
InChI Key: MPRVROLHOXRSGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine, also known as Cmpd 14, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of arylamides and has been shown to have unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine 14 is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition can lead to changes in gene expression patterns. This may explain the anticancer properties of N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine 14, as it may alter the expression of genes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine 14 has been shown to have a number of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and analgesic properties, it has also been shown to have antiviral and antifungal effects. N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine 14 has also been shown to have a protective effect on the heart, making it a potential treatment for cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine 14 is that it has been shown to have a relatively low toxicity profile in vitro. This makes it a potential candidate for further preclinical and clinical studies. However, one limitation is that the mechanism of action of N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine 14 is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are a number of potential future directions for research on N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine 14. One area of interest is its potential as a treatment for breast cancer. Further studies could investigate the mechanism of action of N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine 14 in breast cancer cells and its potential use in combination with other anticancer drugs. Another area of interest is the potential use of N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine 14 as a treatment for cardiovascular disease. Further studies could investigate its effects on heart function and its potential use in combination with other drugs for the treatment of heart disease. Finally, further studies could investigate the potential of N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine 14 as a treatment for viral and fungal infections.

Synthesis Methods

The synthesis of N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine 14 involves the reaction of 3-chloro-5-methoxy-4-hydroxybenzaldehyde with propargyl alcohol to form the propargyl ether. This intermediate is then reacted with 2-chloroaniline to yield N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine 14. The synthesis of N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine 14 has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine 14 has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, specifically against breast cancer cells. N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine 14 has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as arthritis and neuropathic pain.

properties

Product Name

N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine

Molecular Formula

C17H15Cl2NO2

Molecular Weight

336.2 g/mol

IUPAC Name

2-chloro-N-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methyl]aniline

InChI

InChI=1S/C17H15Cl2NO2/c1-3-8-22-17-14(19)9-12(10-16(17)21-2)11-20-15-7-5-4-6-13(15)18/h1,4-7,9-10,20H,8,11H2,2H3

InChI Key

MPRVROLHOXRSGL-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNC2=CC=CC=C2Cl)Cl)OCC#C

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2=CC=CC=C2Cl)Cl)OCC#C

Origin of Product

United States

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